molecular formula C20H18FN3O2S B2535631 (E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1212782-93-8

(E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2535631
CAS RN: 1212782-93-8
M. Wt: 383.44
InChI Key: FVXFPTNJZKBWGE-BQYQJAHWSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring could be formed via a cyclization reaction, and the fluorophenyl group could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. The presence of the double bond in the prop-2-en-1-one group indicates that this compound has geometric isomerism, meaning it can exist in different forms that have the same connectivity of atoms but a different arrangement in space .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the oxadiazole ring is aromatic and thus relatively stable, but it can participate in reactions with electrophiles. The piperidine ring is a secondary amine and can therefore act as a nucleophile or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and piperidine groups could enhance its solubility in water, while the aromatic rings could enhance its solubility in organic solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research demonstrates microwave-assisted synthesis methods for compounds containing 1,3,4-oxadiazole, piperidine, and thiophene units. These synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities. Some showed moderate antimicrobial activity against various microorganisms, and a few exhibited antiurease and antilipase activities, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Studies

Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antibacterial activities. These compounds exhibited moderate to strong activity against Gram-negative and Gram-positive bacteria, pointing towards their utility in antibacterial treatment strategies (Khalid et al., 2016).

Electrochemistry and Electrogenerated Chemiluminescence

A study on the electrochemistry and electrogenerated chemiluminescence (ECL) of a dithienylbenzothiadiazole derivative provided insights into the differential reactivity of donor and acceptor groups. This research could have implications for developing new materials for organic electronics and sensing applications (Shen et al., 2010).

Biological Evaluation of Oxadiazole Derivatives

Research focused on the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole derivatives, exploring their potential as inhibitors against butyrylcholinesterase (BChE) enzyme. This could be relevant for designing new drugs targeting neurodegenerative diseases such as Alzheimer's (Khalid et al., 2016).

Design and Synthesis for Antimicrobial Activity

A rational design and synthesis approach led to the creation of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, showing potent antibacterial and antifungal activities. This study underscores the potential of such compounds in developing new antimicrobial agents (Desai et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its activity. The exact target and mode of action would need to be determined experimentally .

Future Directions

Future research could explore the potential uses of this compound in medicine or other fields. This could involve testing its biological activity against various targets, optimizing its structure for better activity or selectivity, or investigating its mechanism of action in more detail .

properties

IUPAC Name

(E)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-16-5-3-14(4-6-16)19-22-23-20(26-19)15-9-11-24(12-10-15)18(25)8-7-17-2-1-13-27-17/h1-8,13,15H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFPTNJZKBWGE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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